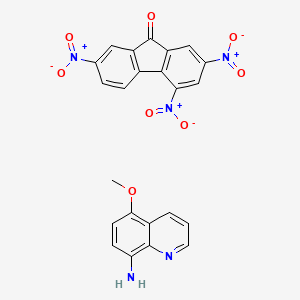

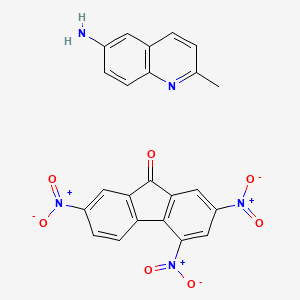

2,4,7-trinitro-9H-fluoren-9-one - 2-methyl-6-quinolinamine (1:1)

Descripción general

Descripción

The compound “2,4,7-trinitro-9H-fluoren-9-one - 2-methyl-6-quinolinamine (1:1)” is a charge-transfer complex formed by the interaction of the molecules of aromatic π-donors and π-acceptors . The complexes exhibit a wide range of unique physical properties and can act as insulators or metals, exhibit superconductivity, photoconductivity, ferromagnetism, antiferromagnetism, and ferroelectricity . They have been investigated for use in various electronic and optoelectronic devices such as field transistors, light-emitting diodes, and photovoltaic cells of solar batteries .

Synthesis Analysis

Quantum-chemical simulations of charge-transfer complexes of 2,4,7-trinitro-9H-fluoren-9-one with eight donor molecules differing in size and structure of the π-aromatic system have been performed . The search for novel efficient donors and acceptors, preparation of the charge-transfer complexes based on them, and study of their properties are among topical issues leading to promising results .Molecular Structure Analysis

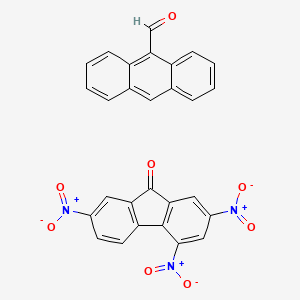

The crystal and molecular structure of the 1:1 complex of 2,4,7-trinitro-9H-fluoren-9-one with anthracene (C13H5N3O7·C14H10) have been determined by means of X-ray diffraction analysis . In the crystal of the complex, the donor and acceptor molecules form mixed {– D – A – D – A –} ∞ stacks .Chemical Reactions Analysis

The properties of the charge-transfer complexes depend on the molecular structure of the π-electron donor and acceptor, primarily on the energy difference between the lowest unoccupied molecular orbital (LUMO) of the acceptor and the highest occupied molecular orbital (HOMO) of the donor . The CTC formation energy Δ Ef increases from 71.9 kJ/mol and 73.0 kJ/mol for complexes with FL to 110.9 kJ/mol for the complex with COR .Physical And Chemical Properties Analysis

The compound has a molar mass of 315.197 . The properties of the charge-transfer complexes depend on the molecular structure of the π-electron donor and acceptor . The electronic and energy characteristics of the acceptor, donors, and the complexes, the average interplanar distances, and the values of charge transfer in the complexes have been obtained .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Charge-transfer complexes formed by organic molecules acting as donors and acceptors of π electrons demonstrate a wide range of unique physical properties and attract the attention of researchers from the scientific and the applied viewpoint . The complexes prepared using polynitro derivatives of 9H-fluoren-9-one have been investigated in view of the development of solar energy converters, for use in deep desulfurization of diesel fuel under ambient conditions, and improvement of ruthenium-based catalysts of olefins metathesis .

Propiedades

IUPAC Name |

2-methylquinolin-6-amine;2,4,7-trinitrofluoren-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5N3O7.C10H10N2/c17-13-9-3-6(14(18)19)1-2-8(9)12-10(13)4-7(15(20)21)5-11(12)16(22)23;1-7-2-3-8-6-9(11)4-5-10(8)12-7/h1-5H;2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRLVZDCVFSBJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)N.C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-furyl)-N-{[(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acrylamide](/img/structure/B3823926.png)

![2,7-dibenzoyl-2,7-dihydro[1,2,3]triazolo[4,5-e][1,2,3]benzotriazole](/img/structure/B3823942.png)

![[1,2,3]triazolo[4,5-e][1,2,3]benzotriazole-2,7-dicarboxamide](/img/structure/B3823945.png)

![2,2'-[1,2,3]triazolo[4,5-f][1,2,3]benzotriazole-4,8(2H,6H)-diylidenedimalononitrile](/img/structure/B3823947.png)

![3-phenyl-1-oxa-2-azaspiro[4.4]non-2-en-4-one](/img/structure/B3823953.png)

![1-{2-[5-(4-fluoro-2-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]ethyl}-4-methylpiperazine](/img/structure/B3823961.png)

![6-methyl-N-[2-(4-phenylpyrimidin-2-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3823963.png)

![2-cyclopropyl-N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1,3-benzoxazole-6-carboxamide](/img/structure/B3823975.png)

![5-{2-[(3,5-di-tert-butyl-4-fluorophenyl)thio]ethyl}-2-methylpyridine](/img/structure/B3823978.png)

![2,2',2'',2'''-[(4,8-di-1-piperidinyl-4a,8a-dihydropyrimido[5,4-d]pyrimidine-2,6-diyl)dinitrilo]tetraethanol](/img/structure/B3823991.png)